l-Serine monohydrate
Description
Properties
CAS No. |
53844-03-4 |
|---|---|
Molecular Formula |
C3H9NO4 |
Molecular Weight |
123.11 g/mol |
IUPAC Name |
(2S)-2-amino-3-hydroxypropanoic acid;hydrate |
InChI |
InChI=1S/C3H7NO3.H2O/c4-2(1-5)3(6)7;/h2,5H,1,4H2,(H,6,7);1H2/t2-;/m0./s1 |
InChI Key |
NUSONLRQUITEQT-DKWTVANSSA-N |
Isomeric SMILES |
C([C@@H](C(=O)O)N)O.O |
Canonical SMILES |
C(C(C(=O)O)N)O.O |
Origin of Product |
United States |
Preparation Methods
Boc Protection Method
The tert-butoxycarbonyl (Boc) protection strategy is a cornerstone in peptide synthesis, adapted for this compound production. As detailed in CN104326943A, L-serine reacts with sodium carbonate or bicarbonate in aqueous solution, followed by sequential addition of di-tert-butyl dicarbonate ((Boc)₂O) under alkaline conditions (pH 10–12). This method achieves yields exceeding 90% through controlled batch-wise reagent addition, minimizing side reactions. Key steps include:
- Base Activation : Dissolving L-serine in 0.005–0.010 M sodium carbonate/bicarbonate.
- Protection : Incremental (Boc)₂O addition over 15–22 hours to ensure complete α-amino group protection.
- Purification : Liquid-liquid extraction with sherwood oil (petroleum ether) and tetrahydrofuran (THF) to remove impurities.
Table 1: Boc Protection Method Performance
| Scale (L-Serine) | Reagent Ratio (L-Serine:(Boc)₂O) | Yield (%) | Purity (%) |
|---|---|---|---|
| 18.1 g | 1:1.5 | 90.15 | 99.2 |
| 1 kg | 1:1.4 | 95.79 | 99.5 |
This method’s industrial viability stems from its cost-effectiveness, minimal solvent waste, and compatibility with continuous processing.
Fermentation and Biosynthetic Approaches
Microbial Production
Microbial fermentation using Arthrobacter paraffineus KY 7127 (ATCC 21218) remains a dominant method for large-scale this compound synthesis. Strains are cultured in sorbitol-based media supplemented with isoleucine and methionine, achieving titers of 25–30 g/L. Post-fermentation, the broth undergoes esterification with methanol and thionyl chloride to form L-serine methyl ester hydrochloride, selectively crystallized using ethyl acetate.
Table 2: Fermentation Parameters and Outcomes
| Parameter | Value | Impact on Yield |
|---|---|---|
| Carbon Source | 2% Sorbitol | +15% vs. Glucose |
| Temperature | 30°C | Optimal Growth |
| pH | 7.2 | Enzyme Stability |
Genetic and Metabolic Engineering
Recent advances leverage serine biosynthesis pathway regulation. Overexpression of serA (3-phosphoglycerate dehydrogenase) and serC (phosphoserine aminotransferase) in E. coli enhances flux toward L-serine, boosting yields by 40%. CRISPR-Cas9-mediated knockout of competitive pathways (e.g., threonine synthesis) further optimizes productivity.
Purification and Crystallization Techniques
Esterification-Crystallization
The US3742034A patent describes a purification method for crude L-serine (76% purity) contaminated with L-threonine. Esterification with methanol and thionyl chloride forms L-serine methyl ester hydrochloride, which is crystallized at 0°C using ethyl acetate. This step achieves >99.5% purity by exploiting differential solubility.
Key Steps :
Solvent-Antisolvent Crystallization
Post-synthesis, this compound is crystallized from ethanol-water mixtures. Ethanol acts as an antisolvent, reducing solubility and inducing nucleation. Optimal conditions (25% ethanol, 4°C) produce monohydrate crystals with 99.9% enantiomeric excess.
Comparative Analysis of Preparation Methods
Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Boc Protection | 90–96 | 99.2–99.5 | High | Moderate |
| Fermentation | 70–85 | 98–99 | Very High | Low |
| Chemical Synthesis | 80–88 | 97–98 | Moderate | High |
Fermentation excels in sustainability but requires stringent bioreactor control. The Boc method balances yield and scalability, whereas traditional chemical synthesis is limited by hazardous reagents.
Recent Advances and Innovations
Continuous Flow Synthesis
Microreactor systems enable continuous Boc protection, reducing reaction time from 22 hours to 45 minutes. THF as a co-solvent enhances mixing, achieving 94% yield at 50°C.
Enzyme-Catalyzed Protection
Lipase-mediated Boc group insertion under mild conditions (pH 7, 25°C) avoids alkaline degradation, preserving serine’s chiral integrity. This method, though nascent, reduces wastewater toxicity.
Chemical Reactions Analysis
Types of Reactions
L-Serine undergoes various chemical reactions, including oxidation, reduction, and substitution. It can be converted to D-Serine by the enzyme serine racemase .
Common Reagents and Conditions
Common reagents used in the reactions involving L-Serine include phosphoglycerate dehydrogenase, phosphoserine transaminase, and phosphoserine phosphatase . These reactions typically occur under physiological conditions.
Major Products Formed
Major products formed from the reactions of L-Serine include glycine, cysteine, and selenocysteine . Additionally, L-Serine can be converted into phosphatidylserine, a crucial component of cell membranes .
Scientific Research Applications
L-Serine monohydrate has a wide range of scientific research applications:
Mechanism of Action
L-Serine exerts its effects through various biochemical and molecular mechanisms. It acts as a precursor to crucial molecules required for protein synthesis, cell proliferation, and development . L-Serine is converted to D-Serine by serine racemase, and D-Serine acts as a co-agonist of glutamate NMDA receptors, which mediate synaptic plasticity, synaptogenesis, and memory acquisition . Additionally, L-Serine activates glycine receptors and upregulates PPAR-γ, resulting in neurotransmitter synthesis, neuroprotection, and anti-inflammatory effects .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Amino Acid Derivatives
Structural and Crystallographic Comparisons
L-Alanine and DL-Alanine
- Structure: L-Alanine lacks the β-hydroxyl group of L-serine, substituting it with a methyl (-CH₃) group. This reduces hydrogen-bonding capacity, leading to weaker intermolecular interactions compared to L-serine monohydrate .
- Crystallinity: L-Alanine forms monoclinic crystals (space group P2₁), whereas this compound adopts a layered hydrate structure with higher symmetry due to H-bonded water molecules .
L-Cysteine
- Side Chain: L-Cysteine features a thiol (-SH) group instead of -CH₂OH.
L-Histidine Monohydrochloride Monohydrate
- Hydration: Similar to this compound, this compound incorporates water in its lattice. However, the imidazole side chain of histidine enables pH-dependent charge states, complicating crystallization compared to serine’s zwitterionic uniformity .
- Solubility: L-Histidine monohydrochloride monohydrate exhibits lower solubility (0.273 g/mL) than this compound (0.359 g/mL) in aqueous media, attributed to its bulkier side chain .
L-Asparagine Monohydrate
- Hydrate Stability : Both compounds incorporate water, but asparagine’s amide group (-CONH₂) forms bifurcated H-bonds, enhancing thermal stability (decomposition >200°C) compared to serine’s hydroxyl-driven hydration .
- Applications: L-Asparagine monohydrate is prioritized in cell culture media due to its stability, whereas this compound is favored in neurological therapeutics .
Physicochemical and Functional Properties
Table 1: Key Physicochemical Parameters
| Compound | Molecular Weight (g/mol) | Solubility (g/mL, H₂O) | Crystal System | Key Applications |
|---|---|---|---|---|
| This compound | 123.11 | 0.359 | Layered hydrate | Pharmaceuticals, supplements |
| L-Alanine | 89.09 | 0.167 | Monoclinic (P2₁) | Food additives, biosynthesis |
| L-Histidine monohydrochloride monohydrate | 209.63 | 0.273 | Not reported | Animal feed, buffer solutions |
| L-Asparagine monohydrate | 150.13 | 0.285* | Orthorhombic | Cell culture, diagnostics |
| L-Lysine monohydrochloride | 182.65 | 0.351 | Hygroscopic powder | Animal nutrition, supplements |
*Solubility inferred from comparative data in .
Stability and Hygroscopicity
- This compound’s hydrate layers make it moderately hygroscopic, requiring storage at controlled humidity .
- L-Lysine monohydrochloride is highly hygroscopic, necessitating airtight packaging to prevent clumping .
Research Findings and Contradictions
- Hydrogen Bonding vs. Stability: highlights this compound’s H-bonded layers as key to stability, whereas notes L-asparagine monohydrate’s superior thermal resistance despite weaker hydration.
- Safety Profiles: this compound is generally recognized as safe (GRAS), but L-lysine monohydrochloride requires stringent heavy metal controls (<10 ppm) due to synthesis byproducts .
Q & A
Q. How should researchers design a bilayer tablet formulation study for this compound analogs?
- Methodological Answer : Apply response surface methodology (RSM) via software like Design Expert. Define independent variables (e.g., excipient ratios, compression force) and dependent responses (e.g., dissolution rate). Validate models using ANOVA and optimize via desirability functions, referencing analogous frameworks from bosentan monohydrate studies .
Data Validation & Reproducibility
Q. What steps ensure reproducibility in this compound synthesis protocols?
- Methodological Answer : Document reaction conditions (temperature, solvent ratios, catalyst concentrations) in detail. Use standardized abbreviations (e.g., "aq." for aqueous) and reference IUPAC nomenclature. Share raw data (e.g., NMR spectra, chromatograms) as supplementary information with hyperlinks in the main text .
Q. How can researchers address batch-to-batch variability in this compound samples?
- Methodological Answer : Implement quality control (QC) checks using reference materials. Perform accelerated stability studies (e.g., 40°C/75% RH for 6 months) to assess degradation profiles. Use multivariate analysis (e.g., PCA) to identify critical process parameters contributing to variability .
Ethical & Contextual Considerations
Q. What ethical frameworks apply to this compound research involving animal models?
- Methodological Answer : Adhere to the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). Justify animal use via institutional review boards (IRBs) and minimize sample sizes using power analysis. Cite alternatives (e.g., in vitro neuronal cultures) where applicable .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
